molecular formula C14H13NO3 B1298793 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid CAS No. 409353-42-0

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid

Cat. No.: B1298793
CAS No.: 409353-42-0
M. Wt: 243.26 g/mol
InChI Key: NSUJXPAWDKAXDQ-UHFFFAOYSA-N
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Description

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid is an organic compound that features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by formylation and methylation reactions to introduce the formyl and dimethyl groups, respectively. The final step involves coupling the substituted pyrrole with a benzoic acid derivative under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring and pyrrole moiety may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the benzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-6-12(8-16)10(2)15(9)13-5-3-4-11(7-13)14(17)18/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUJXPAWDKAXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355455
Record name 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409353-42-0
Record name 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
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